Specific Scientific Field: Biotechnology and Pharmacology
Summary of the Application: Doronine, a pyrrolizidine alkaloid, is a molecular constituent of Emilia sonchifolia, an herbal alternative to known drugs in the prophylaxis of inflammation It has been studied for its potential as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation
Methods of Application or Experimental Procedures: The research involved molecular docking analysis of Doronine and its derivatives with human COX-2 This involves using computational methods to predict how Doronine might physically interact with COX-2 at the molecular level
Results or Outcomes: The docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data showed that COX-2 binds with Doronine with optimal features for further consideration This suggests that Doronine could potentially be developed into a novel inhibitor for COX-2
4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- is a complex organic compound with the molecular formula and a molecular weight of approximately 459.918 g/mol. This compound is also known as Doronine and exhibits various structural features such as multiple carbonyl groups, a chloro substituent, and hydroxyl groups. Its structure includes a trione functional group located at positions 8, 11, and 16 of the secosenecionan framework, which contributes to its chemical reactivity and potential biological activity .
Research indicates that 4,8-Secosenecionan-8,11,16-trione possesses significant biological properties. It has been studied for its potential:
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
4,8-Secosenecionan-8,11,16-trione has several potential applications:
Interaction studies are crucial for understanding how 4,8-Secosenecionan-8,11,16-trione interacts with biological systems:
Several compounds share structural similarities with 4,8-Secosenecionan-8,11,16-trione. These include:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Doronine | Contains multiple carbonyls and hydroxyls | Known for antimicrobial properties |
| Jaconine | Similar secosenecionan backbone | Exhibits anti-inflammatory effects |
| Seco-Doronine | Analog with fewer functional groups | Potentially lower toxicity |
The uniqueness of 4,8-Secosenecionan-8,11,16-trione lies in its specific arrangement of functional groups and its resultant biological activities compared to these similar compounds. Its complex structure may contribute to distinct interactions within biological systems that are not observed in simpler analogs.